O-Methyl ethylphosphonothioate
Description
Contextualization within Organophosphorus Compound Research
Organophosphorus compounds are defined by the presence of a phosphorus atom and at least one organic substituent. wikipedia.org While many are used as pesticides, others have been developed as highly toxic nerve agents. wikipedia.orgoup.com The versatility of phosphorus, which can exist in multiple oxidation states, allows for a wide array of derivatives, with phosphorus(V) and phosphorus(III) compounds being the most common. wikipedia.org Phosphonates, which are esters of phosphonic acid, have numerous technical applications, including herbicides and medical treatments. wikipedia.org The substitution of a sulfur atom for an oxygen atom in a phosphonate (B1237965) yields a phosphonothioate, a structural change that significantly influences the compound's reactivity and biological activity. wikipedia.org
Academic Relevance of O-Methyl Ethylphosphonothioate in Contemporary Chemical Science
This compound (OMET), also known as O-ethyl methylphosphonothioic acid, holds a unique position in chemical research. ontosight.aiwikipedia.org Its structure, containing a chiral phosphorus center, makes it a valuable subject for stereochemical studies. ontosight.ai Furthermore, OMET serves as a crucial intermediate in the synthesis of more complex organophosphorus molecules. ontosight.ai It is also a key precursor in the synthesis of the VX nerve agent, a potent chemical warfare agent. haz-map.com This dual-use nature has led to extensive research into its synthesis, reactivity, and detection. wikipedia.org
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
36585-74-7 |
|---|---|
Molecular Formula |
C3H8O2PS- |
Molecular Weight |
139.14 g/mol |
IUPAC Name |
ethyl-methoxy-oxido-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C3H9O2PS/c1-3-6(4,7)5-2/h3H2,1-2H3,(H,4,7)/p-1 |
InChI Key |
WSIBSROLHMRZNT-UHFFFAOYSA-M |
Canonical SMILES |
CCP(=S)([O-])OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of O Methyl Ethylphosphonothioate
Established Synthetic Routes to O-Methyl Ethylphosphonothioate and Analogues
The preparation of this compound and similar phosphonothioates can be achieved through several well-established synthetic strategies. These methods primarily involve the formation of the phosphorus-sulfur and phosphorus-oxygen bonds through nucleophilic substitution, alkylation, and thionation reactions.
Nucleophilic Substitution Reactions in Phosphonothioate Synthesis
Nucleophilic substitution at a phosphorus center is a cornerstone of organophosphorus synthesis. A common route to O-alkyl alkylphosphonothioates involves the reaction of an alkylphosphonothioic dihalide with an alcohol. For instance, O-Ethyl methylphosphonothioate can be synthesized from the reaction of methylphosphonothioic dichloride with ethanol (B145695). This reaction is typically performed in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride gas that is liberated, thereby driving the reaction to completion. Optimal yields, often in the range of 85-90%, are achieved at controlled temperatures, typically between 0 and 5°C.
A two-step variant of this nucleophilic substitution provides another pathway. In the first step, methylphosphonothioic dichloride reacts with ethanol under anhydrous conditions to form an ethyl methylphosphonochloridothioate intermediate. This intermediate is then quenched with a hydroxide (B78521) source, such as sodium hydroxide, to yield the final product. Current time information in Bangalore, IN. The synthesis of various phosphonate (B1237965) esters can be achieved through the alcoholysis of phosphorus oxychloride. oup.com General methods for phosphonate synthesis often rely on coupling reactions involving H-phosphonate diesters with aryl or vinyl halides, frequently catalyzed by palladium complexes. rsc.org
Alkylation Strategies for Phosphonothioate Formation
Alkylation is a versatile strategy for forming P-S-C or P-O-C bonds in the synthesis of phosphonothioate derivatives. The reaction of phosphorothioates with alkylating agents like 2-bromoethylammonium bromide can lead to the formation of S-2-aminoethyl phosphorothioates. nih.gov More generally, the alkylation of phosphorus oxyacids, such as phosphoric acid and phosphorous acid, is a method for synthesizing the corresponding esters. nih.gov
A general and efficient procedure for the direct alkylation of H-phosphinate esters has been developed using lithium hexamethyldisilazide (LiHMDS) at low temperatures. This method is compatible with a wide range of H-phosphinate esters and electrophiles, including primary chlorides and secondary iodides. nih.govoup.com The process typically involves deprotonating the H-phosphinate ester with a strong base to form a reactive intermediate, which then undergoes nucleophilic attack on an alkyl halide. For example, the synthesis of O-ethyl S-methyl methylphosphonothioate can be achieved through a sequence involving the methylation of a cyclic intermediate derived from (-)-ephedrine and methylphosphonothioic chloride. wikipedia.org
Thionation Reactions in Organophosphorus Chemistry
Thionation, the conversion of a phosphoryl (P=O) group to a thiophosphoryl (P=S) group, is a fundamental transformation in organophosphorus chemistry. This reaction is a common final step in the synthesis of phosphonothioates from their corresponding phosphonate precursors.
A widely used thionating agent is Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide. It is known for its effectiveness in converting a variety of carbonyl compounds, including esters and amides, into their thio-analogs. mdpi.comgoogle.com The thionation of O,O'-diethyl methylphosphonate (B1257008) to O,O'-diethyl methylphosphonothioate using Lawesson's reagent has been studied under various conditions to understand the influence of parameters like temperature, duration, and solvent on the reaction yield. nih.gov
Another common thionating agent is phosphorus pentasulfide (P₄S₁₀). google.com The combination of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO) provides an efficient reagent system for the thionation of esters, lactones, amides, and ketones. rsc.orgnih.gov This method offers the advantage that the byproducts derived from the reagent can be easily removed through a simple hydrolytic workup. rsc.org The reaction of chiral phosphonates with P₄S₁₀ has been shown to proceed with retention of configuration at the phosphorus center. wikipedia.org
Stereoselective Synthesis of Phosphonothioate Enantiomers
The phosphorus atom in this compound is a stereocenter, meaning the compound can exist as two enantiomers (Rₚ and Sₚ). The biological activity of such chiral organophosphorus compounds can differ significantly between enantiomers. nih.gov Consequently, methods for the stereoselective synthesis of a single enantiomer are of great interest.
A notable example is the stereospecific synthesis of optically active O-ethyl S-methyl methylphosphonothioate. This method utilizes (-)-ephedrine as a chiral auxiliary. The reaction of (-)-ephedrine with methylphosphonothioic chloride yields a pair of diastereomeric cyclic esters, which can be separated. Subsequent reaction of the desired diastereomer with an alcohol in the presence of HCl leads to the P-N bond cleavage with inversion of configuration at the phosphorus center, yielding the enantiomerically enriched product. wikipedia.org The absolute configuration of the final product can be assigned based on the known stereochemistry of the reaction sequence.
While industrial production methods, such as the transester process used for the related nerve agent VX, typically yield a racemic mixture, mdpi.com laboratory-scale methods have been developed for the stereoselective synthesis of P-chiral phosphonates and phosphorothioates. rsc.orgnih.gov These often involve the use of chiral catalysts or stoichiometric chiral auxiliaries to control the stereochemical outcome of the reaction. nih.gov The replacement of a non-bridging oxygen atom with sulfur in the phosphate (B84403) backbone is what creates this new chiral center at the phosphorus atom. organic-chemistry.org
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and minimizing the formation of unwanted byproducts.
Mechanistic Insights into Intermediate Formation and Side Reactions
The mechanisms of the synthetic routes to phosphonothioates involve various reactive intermediates. In thionation reactions using sulfur-transfer reagents like phenylacetyl disulfide (PADS), the mechanism is proposed to involve the nucleophilic attack of the phosphite (B83602) on the disulfide bond. nih.gov This attack reversibly generates a phosphonium (B103445) intermediate. The breakdown of this intermediate to form the final thiophosphate product is often the rate-limiting step and can be catalyzed by a base. nih.gov
In nucleophilic substitution reactions, such as the reaction of an alkylphosphonothioic dihalide with an alcohol, the formation of an intermediate chloridate is a key step. Current time information in Bangalore, IN. Side reactions can occur, particularly under basic conditions. For example, in the synthesis of oligonucleotides using H-phosphonate chemistry, the formation of pyrophosphate oligomers is a known side reaction. organic-chemistry.org The stability of intermediates and the potential for side reactions are influenced by factors such as the solvent, the nature of the base used, and the reaction temperature. For instance, in the thionation of phosphonates with Lawesson's reagent, the ability of the solvent to stabilize charged intermediates can affect the reaction's success. nih.gov
Influence of Reaction Parameters on Synthesis Yields and Selectivity
The synthesis of O-alkyl alkylphosphonothioates, including this compound, is highly dependent on specific reaction parameters that govern the yield and selectivity of the final product. A common method for producing these compounds is the thionation of the corresponding phosphonate ester, often using a thionating agent like Lawesson's reagent. Research into the synthesis of analogous compounds, such as O,O'-diethyl methylphosphonothioate, provides significant insights into the critical parameters influencing this conversion.
Key factors that have been systematically studied include the choice of solvent, reaction temperature, and duration. scielo.br Studies utilizing pressure tubes for the thionation of O,O'-diethyl methylphosphonate with Lawesson's reagent have demonstrated that these variables are intricately linked and must be optimized to achieve satisfactory yields. scielo.br
Solvent Effects: The choice of solvent plays a crucial role in the reaction's success. Aromatic solvents have shown prevalence over other types for this type of thionation reaction. scielo.br The solvent's ability to dissolve the reactants and facilitate the interaction between the phosphonate and the thionating agent at the desired temperature is paramount for an efficient reaction.
Temperature and Duration: Temperature and reaction time are interdependent parameters that significantly impact the product yield. For instance, in the thionation of O,O'-diethyl methylphosphonate, temperatures below 90°C were found to result in unsatisfactory yields. scielo.br Increasing the temperature can accelerate the reaction, but an optimal balance must be found to prevent degradation or side reactions. For example, a yield of 60% was achieved at 150°C, with the yield continuing to increase over the observed time, whereas at 120°C, the yield peaked and then began to decrease after one hour. scielo.br Furthermore, extending the reaction duration, even up to 24 hours, has been shown to be more impactful on the final yield than simply increasing the temperature within the 75°C to 150°C range. scielo.br Importantly, within these tested parameters, no significant product degradation was observed. scielo.br
The interplay of these parameters is summarized in the table below, based on findings from related phosphonate thionation studies.
Table 1: Influence of Reaction Parameters on Thionation Yield
| Parameter | Observation | Impact on Yield | Source |
|---|---|---|---|
| Solvent | Aromatic solvents are generally more effective. | High | scielo.br |
| Temperature | Yields are unsatisfactory below 90°C. Higher temperatures (e.g., 150°C) can lead to higher yields compared to intermediate temperatures (e.g., 120°C) over time. | High | scielo.br |
| Duration | Increasing reaction time (up to 24h) can be more effective at increasing yield than raising the temperature within a certain range. | High | scielo.br |
Reactivity and Chemical Transformations of this compound
Hydrolytic Pathways of this compound
The hydrolysis of this compound is a critical aspect of its chemical behavior, with the reaction pathway and products being highly dependent on the pH of the solution.
Under neutral to moderately alkaline conditions (pH 7-10), the hydrolysis of V-series nerve agents, which share the O-alkyl alkylphosphonothioate core structure, is a complex process. nih.gov In this pH range, cleavage of both the P-S and P-O bonds occurs, leading to a mixture of products. nih.gov The reaction at 55°C has been shown to yield multiple products, including S-diisopropylamino-ethylmethylphosphonic acid, ethyl methylphosphothiolic acid, and ethanol, alongside disulfide and sulfide (B99878) derivatives of the leaving group. nih.gov This complexity indicates that multiple competing reaction mechanisms are at play in a neutral or near-neutral aqueous environment.
In strongly alkaline solutions, the hydrolysis pathway of this compound and its analogs becomes more specific. The reaction with the hydroxide ion (HO⁻) results predominantly in the cleavage of the P-S bond. nih.gov This cleavage yields ethyl methylphosphonic acid and the corresponding thiol as the primary products. nih.gov However, some studies on model compounds also report parallel P-S and P-O bond cleavage pathways under alkaline conditions. rsc.org The cleavage of the P-O bond is of particular concern as it can produce an anionic phosphonothioate that remains highly toxic. rsc.org The kinetics of alkaline hydrolysis for various esters have been extensively studied, providing a framework for understanding the rates of these reactions. rsc.orgrsc.org
Table 2: Hydrolysis Products of a VX-type Compound (O-Ethyl S-(diisopropylaminoethyl) methylphosphonothioate) Under Different pH Conditions
| pH Range | Bond Cleavage | Major Products | Source |
|---|---|---|---|
| Strongly Alkaline | Primarily P-S | Ethyl methylphosphonic acid, Diisopropylaminoethylmercaptan | nih.gov |
| pH 7-10 (at 55°C) | P-S and P-O | S-diisopropylamino-ethylmethylphosphonic acid, Ethyl methylphosphothiolic acid, Ethanol, Bis(diisopropyl-aminoethyl) disulfide, Bis(diisopropylaminoethyl) sulfide | nih.gov |
The reaction of this compound with peroxy-nucleophiles, such as the hydroperoxide anion (HOO⁻), presents a significantly different and more efficient degradation pathway compared to standard hydrolysis. This process, known as perhydrolysis, is a form of oxidative cleavage.
Studies on the nerve agent VX and model compounds show that perhydrolysis with HOO⁻ results in quantitative cleavage of the P-S bond at rates 30 to 40 times faster than with the hydroxide ion (HO⁻). rsc.org This selective P-S cleavage yields a phosphonate and a sulfonate, which are considered non-toxic products. rsc.org Isotopic labeling experiments have confirmed that the hydroperoxide anion directly displaces the thiolate group at the phosphorus center. rsc.org
Further investigation into the mechanism using ion-molecule reactions of a model compound, O,S-dimethyl methylphosphonothioate, with HOO⁻ revealed a key pathway involving nucleophilic addition at the phosphorus atom. nih.govacs.org This addition forms a reactive pentavalent intermediate that undergoes a rapid internal sulfur oxidation, followed by the elimination of a sulfur-containing moiety. nih.govacs.org This intramolecular sulfur oxidation is calculated to be a highly favorable and exothermic process, which explains the selectivity and efficiency of perhydrolysis in detoxifying these compounds by avoiding the toxic P-O cleavage pathway. nih.govacs.org The activation energy for peroxide ion hydrolysis of similar organophosphates has been found to be significantly lower than for alkaline hydrolysis, further explaining the accelerated reaction rate. epa.gov
Table 3: Comparison of Alkaline Hydrolysis vs. Perhydrolysis of VX and Model Compounds
| Reagent | Relative Rate | Primary Cleavage | Products | Toxicity of Products | Source |
|---|---|---|---|---|---|
| HO⁻ (Hydroxide) | Base Rate | P-S and P-O | Phosphonic acid, Thiol, Toxic anionic phosphonothioate | Mixed | rsc.org |
| HOO⁻ (Hydroperoxide) | 30-40x Faster | Quantitative P-S | Phosphonate, Sulfonate | Non-toxic | rsc.org |
Nucleophilic Substitution Reactions at the Phosphorus Center
The reactions described above—hydrolysis and perhydrolysis—are specific examples of a broader class of reactions known as nucleophilic substitution at the phosphorus center. The tetracoordinate phosphorus atom in this compound is an electrophilic center susceptible to attack by nucleophiles. sapub.org
Two primary mechanisms are generally considered for nucleophilic substitution at a tetrahedral phosphorus center:
Concerted S_N2(P) Mechanism: This is a single-step process involving a pentacoordinate transition state. sapub.orgscispace.com The nucleophile attacks the phosphorus atom from the backside relative to the leaving group, leading to an inversion of configuration at the phosphorus center, analogous to the S_N2 reaction at a carbon center. sapub.orgmdpi.com Bond formation and bond breaking occur simultaneously in this single transition state. sapub.org
Stepwise Addition-Elimination (A-E) Mechanism: This two-step process involves the formation of a discrete, transient pentacoordinate intermediate, typically with a trigonal bipyramidal (TBP) geometry. sapub.orgnih.gov The nucleophile first adds to the phosphorus center to form this intermediate. In the second step, the leaving group is expelled. sapub.org The stereochemical outcome of this mechanism can be more complex and depends on the lifetime and potential rearrangements (e.g., Berry pseudorotation) of the TBP intermediate. nih.gov
The operative mechanism, whether concerted or stepwise, is influenced by several factors, including the nature of the nucleophile, the leaving group, the substituents on the phosphorus atom, and the solvent. sapub.orgresearchgate.net For instance, density functional theory (DFT) calculations have been employed to distinguish between the S_N2(P) and A-E pathways for various organophosphorus compounds, revealing that seemingly similar reactions can proceed via different mechanisms. nih.gov The distinction is often difficult to make based on kinetics alone, but it is critical for a complete understanding of the reactivity of compounds like this compound. nih.gov
Oxidation Pathways of this compound
The oxidation of this compound can proceed through various pathways, primarily involving the sulfur and phosphorus atoms. The specific products formed are dependent on the oxidizing agent and the reaction conditions.
Exposure of this compound to air can lead to the oxidation of the P=S bond to a P=O bond, resulting in the formation of O-ethyl methylphosphonate as a byproduct. nih.gov More controlled oxidation can yield other products. Generally, the oxidation of thiophosphonates can lead to the formation of corresponding sulfoxides and sulfones. nih.gov
In a study of the chemical oxidation of a related compound, O-ethyl S-methyl ethylphosphonothioate, using meta-chloroperoxybenzoic acid (m-CPBA) in chloroform, several oxidation products were identified. researchgate.netrsc.org The reaction led to the formation of O-ethyl ethylphosphonic acid, O-ethyl ethylphosphinyloxymethylsulfonate, and O-ethyl ethylphosphonic acid anhydride. researchgate.netrsc.org When the oxidation of O-ethyl S-methyl ethylphosphonothioate was carried out with monoperoxyphthalic acid (MPPA) in deuterium (B1214612) oxide, the products observed were O-ethyl ethylphosphonic acid and methylsulfonic acid. researchgate.net These findings suggest that the oxidation of this compound likely proceeds through the formation of an unstable S-oxide intermediate. researchgate.net
The degradation of the related nerve agent VX (S-2-di-isopropylaminoethyl O-ethyl methylphosphonothioate) in soil also provides insights into oxidative pathways, with ethyl hydrogen methylphosphonate and methylphosphonic acid being identified as the primary phosphorus-containing degradation products. wikipedia.org
Reduction Reactions of this compound
The reduction of organophosphorus compounds such as this compound can be challenging but is a critical transformation, particularly for the regeneration of phosphine (B1218219) ligands from their oxides. The primary site for reduction in this compound is the phosphonothioate group.
Reduction reactions can convert this compound into its corresponding phosphine oxide. nih.gov The reduction of phosphine(V) oxides to phosphines(III) is a well-established process with various available reagents. nih.govwikipedia.org Common methods for the deoxygenation of phosphine oxides, which can be analogously considered for the desulfurization of thiophosphonates, often require strong reducing agents or harsh reaction conditions due to the stability of the P=O and P=S bonds. researchgate.net
A standard laboratory method for the reduction of phosphine oxides involves the use of trichlorosilane (B8805176) (HSiCl₃), often in the presence of a base like triethylamine. wikipedia.org Other hydrosilanes, such as phenylsilane (B129415) (PhSiH₃), have also been employed. researchgate.net Metal-free reduction methods have been developed, for instance, using oxalyl chloride as an activator followed by hexachlorodisilane (B81481) as the reducing agent, which proceeds under mild conditions. wikipedia.org Another mild approach involves the use of phosphites as reducing agents, catalyzed by iodine. nih.gov
The table below summarizes some common reducing agents used for the reduction of phosphine oxides, which could be applicable to the reduction of thiophosphonates.
| Reducing Agent/System | Reaction Conditions | Reference |
|---|---|---|
| Trichlorosilane (HSiCl₃) / Triethylamine (Et₃N) | Standard laboratory method | wikipedia.org |
| DIBAL-H | Requires air-sensitive techniques | researchgate.net |
| LiAlH₄ | Requires air-sensitive techniques | researchgate.net |
| Phenylsilane (PhSiH₃) / Trichlorosilane (HSiCl₃) | - | researchgate.net |
| Oxalyl chloride / Hexachlorodisilane | Metal-free, mild conditions | wikipedia.org |
| Phosphites / Iodine | Room temperature, mild conditions | nih.gov |
| Magnesium (Mg) / Trimethylsilyl (B98337) chloride (Me₃SiCl) / 1,3-Dimethyl-2-imidazolidinone (DMI) | Mild conditions | researchgate.net |
Gas-Phase Reactions with Atmospheric Radicals (e.g., OH Radicals)
The atmospheric fate of volatile organophosphorus compounds is largely determined by their gas-phase reactions with hydroxyl (OH) radicals. researchgate.net The kinetics and products of these reactions are crucial for understanding the environmental persistence and transformation of these compounds.
For a closer structural analog, O,O-diethyl methylphosphonothioate (DEMPT), the products of its gas-phase reaction with OH radicals at room temperature and atmospheric pressure have been investigated. The primary products identified were O,O-diethyl methylphosphonate, with a yield of 21 ± 4%, and a compound presumed to be O-ethyl S-hydroxy methylphosphonothioate.
The table below details the products and their yields from the gas-phase reaction of the analogous compound DEMPT with OH radicals.
| Reactant | Product | Yield (%) |
|---|---|---|
| O,O-diethyl methylphosphonothioate (DEMPT) | O,O-diethyl methylphosphonate | 21 ± 4 |
| O-ethyl S-hydroxy methylphosphonothioate (presumed) | Not quantified |
The reaction mechanism is believed to be initiated by the addition of the OH radical to the P=S bond, followed by rearrangement and subsequent reactions. The formation of the corresponding oxo-product (phosphonate) indicates the oxidative desulfurization pathway is significant in the atmospheric chemistry of these thiophosphonates.
Advanced Analytical Characterization in O Methyl Ethylphosphonothioate Research
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for probing the molecular structure and functional groups of O-Methyl ethylphosphonothioate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P, ¹H, ¹³C NMR) in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Different nuclei within the molecule provide unique insights.
³¹P NMR Spectroscopy: Phosphorus-31 NMR provides direct information about the phosphorus environment. For this compound, a characteristic chemical shift is observed, which is indicative of the specific bonding arrangement around the phosphorus atom. Data from ³¹P NMR spectra, such as that obtained on a Bruker HX-90 instrument, is crucial for confirming the phosphonothioate structure. nih.gov
¹H NMR Spectroscopy: Proton NMR is used to identify the hydrogen atoms in the molecule. The spectrum of this compound shows distinct signals for the methyl and ethyl groups. researchgate.netdocbrown.infoyoutube.com The chemical shifts and splitting patterns (multiplicity) of these signals, arising from spin-spin coupling with adjacent protons, allow for the unambiguous assignment of the ethyl and methyl moieties attached to the oxygen and phosphorus atoms, respectively. For instance, the protons of the CH₂ group in the ethyl ester will appear as a quartet, while the CH₃ protons of the same group will be a triplet. docbrown.info
¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, confirming the number and type of carbon environments. youtube.com
Interactive Data Table: Typical NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ³¹P | Varies | Singlet | P=S |
| ¹H | ~3.7 | Doublet | O-CH₃ |
| ¹H | ~4.1 | Quartet | O-CH₂-CH₃ |
| ¹H | ~1.3 | Triplet | O-CH₂-CH₃ |
| ¹³C | Varies | Singlet | O-CH₃ |
| ¹³C | Varies | Singlet | O-CH₂-CH₃ |
| ¹³C | Varies | Singlet | O-CH₂-CH₃ |
Mass Spectrometry (MS) Applications in Characterization and Product Identification
Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound and its degradation products.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. mdpi.com The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection. researchgate.netresearchgate.net The resulting mass spectrum provides a molecular fingerprint, with a characteristic molecular ion peak and fragmentation pattern. researchgate.netnist.gov For this compound, with a molecular weight of approximately 140.14 g/mol , the mass spectrum can confirm its identity. nih.gov GC-MS is also instrumental in identifying degradation products, often after a derivatization step like methylation to enhance volatility and detectability. mdpi.com
Atmospheric pressure ionization (API) techniques are soft ionization methods that are particularly useful for analyzing thermally labile compounds. libretexts.org These methods ionize the sample at atmospheric pressure before the ions are transferred into the mass spectrometer. libretexts.org
Atmospheric Pressure Chemical Ionization (APCI): APCI is a robust method for the analysis of low molecular weight analytes. nih.gov It typically produces protonated molecules ([M+H]⁺) or radical cations (M⁺·), providing clear molecular weight information with some logical neutral losses that aid in structural elucidation. nih.govyoutube.com
Atmospheric Pressure Photoionization (APPI): APPI uses photons to ionize the analyte. youtube.com In some cases, it can lead to the formation of adduct ions, such as [M+Na]⁺, which can be the most abundant species in the mass spectrum. nih.gov
Ion-trap mass spectrometry (ITMS) is a powerful tool for studying the fragmentation pathways and reaction mechanisms of ions in the gas phase. nih.govosti.govmdpi.com By performing sequential fragmentation (MS/MS or MSⁿ), detailed structural information can be obtained. nih.gov In the context of this compound and related compounds, ESI/ITMS has been used to investigate novel fragmentations and rearrangements, providing a deeper understanding of their ion chemistry. nih.govnih.gov This technique is particularly valuable for elucidating the degradation pathways of such organophosphorus compounds. nih.gov
Interactive Data Table: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Application |
| GC-MS | Electron Ionization (EI) | 140 | Varies | Identification and quantification |
| API-MS (APCI) | Positive | [M+H]⁺ (141) | Varies | Analysis of thermally labile products |
| IT-MS (ESI) | Positive | [M+H]⁺ (141) | 112.9, 122.9 | Mechanistic and fragmentation studies nih.gov |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govupi.edunih.gov When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. upi.edunih.gov
For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to:
P=S (Thionophosphoryl) bond: This bond typically shows a stretching vibration in the region of 600-800 cm⁻¹.
P-O-C (Phosphoester) linkages: These bonds exhibit stretching vibrations in the 950-1100 cm⁻¹ region.
C-H bonds: Aliphatic C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ range. libretexts.org
C-H bending vibrations: These are typically seen in the 1350-1470 cm⁻¹ region. libretexts.org
By analyzing the positions and intensities of these absorption bands, the presence of the key functional groups in this compound can be confirmed. instanano.com
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |
| 2850-3000 | C-H (in CH₃ and CH₂) | Stretching |
| 1350-1470 | C-H (in CH₃ and CH₂) | Bending |
| 950-1100 | P-O-C | Stretching |
| 600-800 | P=S | Stretching |
Chromatographic Methodologies for Purity and Degradation Product Analysis
The analysis of this compound and its related compounds is critical for monitoring its purity, understanding its environmental fate, and for verification purposes. Chromatographic techniques are central to these analytical efforts, providing the necessary separation and sensitivity for complex sample matrices.
Gas Chromatography (GC) for Separation and Quantification
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and thermally stable organophosphorus compounds, including this compound. When coupled with mass spectrometry (GC-MS), it provides robust identification and quantification capabilities. researchgate.netopcw.org Intact, underivatized this compound can be analyzed directly by GC-MS. mdpi.com
Research has demonstrated the use of GC for quantifying trace levels of related compounds in air samples. One indirect method involves converting the target compound, O-ethyl S-(2-diisopropylamino)ethyl methylphosphonothioate (VX), into the more volatile ethyl methylphosphonofluoridate. nih.gov This derivative is then trapped on a sorbent material, thermally desorbed into the GC system, and detected using a sensitive flame-photometric detector (FPD), which is highly selective for phosphorus-containing compounds. nih.gov This method is noted for its high sensitivity, with detection limits in the nanogram per cubic meter (ng/m³) range, and is less prone to interference than other analytical approaches. nih.gov
In forensic and environmental analyses, GC-MS is employed to identify degradation products. For instance, after the chemical neutralization of phosphonothiolates, GC-MS in both electron ionization (EI) and chemical ionization (CI) modes is used to monitor the reaction and identify the resulting phosphonic and phosphonothioic acids. researchgate.net The analysis of biological samples, such as serum from a victim of exposure, has successfully used GC-MS to identify metabolites like ethyl methylphosphonic acid (EMPA). opcw.org
The table below summarizes typical GC conditions used in the analysis of this compound and its related products.
Table 1: Exemplary Gas Chromatography (GC) Parameters for Analysis
| Parameter | Condition 1 | Condition 2 |
| Analyte(s) | Ethyl methylphosphonic acid (as derivative) & other metabolites | O-ethyl S-(2-diisopropylamino)ethyl methylphosphonothioate (VX) derivative |
| Column | Fused-silica capillary (e.g., HP Ultra 2, 25 m x 0.32 mm i.d., 0.52 µm film) opcw.org | Sorbent trap (Chromosorb 106) for pre-concentration nih.gov |
| Injection | Splitless mode, 270°C opcw.org | Thermal desorption nih.gov |
| Oven Program | 70°C, ramped at 10°C/min to 300°C opcw.org | Not specified |
| Detector | Mass Spectrometer (MS) in EI and CI modes opcw.org | Flame-Photometric Detector (FPD) nih.gov |
| Application | Identification of metabolites in serum. opcw.org | Quantification of agent vapor in air. nih.gov |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Non-Volatile Species
While GC is effective for volatile compounds, many degradation products of this compound are polar, non-volatile phosphonic acids that are unsuitable for direct GC analysis. nih.gov High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is the premier technique for analyzing these non-volatile, often water-soluble, species. oup.comnih.gov
The use of packed capillary liquid chromatography with electrospray ionization mass spectrometry (LC-ESI-MS) has been a significant advancement. nih.govcapes.gov.br This approach allows for the direct analysis of aqueous samples containing degradation products, circumventing the need for derivatization and avoiding the risk of thermal decomposition that can occur in GC inlets. nih.gov LC-MS analysis has successfully identified a range of polar and high-molecular-mass degradation products that were not previously detected using GC-MS methods. nih.gov
Key degradation products that are amenable to HPLC-MS analysis include various alkyl methylphosphonic acids. oup.comnih.gov For example, a primary degradation product of the related nerve agent VX is ethyl methylphosphonic acid (EMPA), which, along with the ultimate degradation product, methylphosphonic acid (MPA), can be monitored using HPLC-MS. oup.com The technique's ability to separate complex mixtures and provide molecular weight and structural information via MS makes it invaluable for studying degradation pathways. researchgate.net
Table 2: Degradation Products of Related V-series Agents Identified by HPLC-MS
| Compound Name | Chemical Formula | Role/Significance | Reference |
| Ethyl methylphosphonic acid (EMPA) | C₃H₉O₃P | Degradation product of VX | oup.com |
| Methylphosphonic acid (MPA) | CH₅O₃P | Final common degradation product | oup.com |
| S-[2-(diisopropylamino)ethyl] hydrogen methylphosphonothioate (EA-2192) | C₁₀H₂₄NO₂PS | Toxic degradation product of VX | oup.com |
Derivatization Strategies for Enhanced Chromatographic Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved chromatographic properties. For the analysis of this compound and its degradation products, derivatization is primarily employed to enhance volatility for GC analysis or to introduce a chromophore for UV detection in HPLC. mdpi.comnih.gov
The polar, non-volatile nature of phosphonic acid degradation products makes them difficult to analyze by GC-MS directly. mdpi.com Therefore, converting them into more volatile and thermally stable derivatives is a common and necessary sample preparation step. The most prevalent derivatization methods are silylation and methylation. mdpi.com
Silylation: This involves reacting the acidic protons of the phosphonic acids with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) esters. These derivatives are significantly more volatile and produce characteristic mass spectra, facilitating their identification and quantification by GC-MS. mdpi.com
Methylation: Reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMS-DM) are used to convert the phosphonic acids into their corresponding methyl esters. This approach has been successfully used for the analysis of five different phosphonic acids resulting from the degradation of various nerve agents. mdpi.com
In some cases, derivatization is also used to improve detection in liquid chromatography. A strategy has been developed to convert volatile and labile trialkylphosphites into stable, non-volatile, and UV-absorbing derivatives through an Arbuzov reaction. nih.gov This allows for their analysis by HPLC with UV detection and subsequent purification for confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Table 3: Common Derivatization Reagents and Applications
| Derivatization Reagent | Analyte Type | Purpose | Analytical Technique | Reference |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Polar phosphonic acids | Increase volatility and thermal stability | GC-MS | mdpi.com |
| Diazomethane (DM) / Trimethylsilyldiazomethane (TMS-DM) | Polar phosphonic acids | Increase volatility by forming methyl esters | GC-MS | mdpi.com |
| Silver Fluoride (B91410) | O-ethyl S-(2-diisopropylamino)ethyl methylphosphonothioate | Convert to a more volatile fluoridate analog | GC-FPD | nih.gov |
| Not specified (Arbuzov Reaction) | Trialkylphosphites | Create stable, UV-absorbing derivatives | HPLC-UV | nih.gov |
Computational Chemistry and Theoretical Modeling of O Methyl Ethylphosphonothioate Systems
Quantum Chemical Approaches for O-Methyl Ethylphosphonothioate
Quantum chemical methods are fundamental to understanding the electronic structure and properties of molecules like this compound. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for interpreting experimental data and predicting chemical behavior.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For organophosphorus compounds like this compound, DFT is widely used to investigate various properties. DFT calculations can reliably predict ground-state geometries, bond lengths, and bond angles. These structural parameters are the foundation for understanding the molecule's stability and steric properties.
DFT is also employed to calculate electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. osti.gov A smaller gap generally implies higher reactivity. osti.gov Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. osti.gov In the context of this compound, the phosphorus atom is expected to be a primary electrophilic site.
Numerous studies on related nerve agent simulants have utilized DFT to screen for molecules that mimic the reactivity and hydrolysis mechanisms of actual agents like sarin (B92409) and soman. nih.govcambridge.org These studies often rely on DFT to calculate reaction energy barriers, providing insights that guide experimental work in a safer manner. nih.govcambridge.org
Table 1: Representative DFT-Calculated Properties for a Generic Methylphosphonothioate Structure Note: This table presents typical data derived from DFT calculations on analogous organophosphorus compounds, as specific data for this compound is not readily available in published literature. The values serve to illustrate the type of information obtained from DFT studies.
| Parameter | Calculated Value | Significance |
|---|---|---|
| P=S Bond Length | ~1.95 Å | Indicates double bond character. |
| P-O Bond Length | ~1.61 Å | Typical for a single bond in this environment. |
| HOMO Energy | -7.5 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -0.5 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.0 eV | Indicator of chemical stability. |
While DFT is powerful, more rigorous methods are sometimes required for higher accuracy, especially for describing electron correlation effects. Correlated Molecular Orbital (MO) theories, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), provide a more accurate description of the electron-electron interactions that DFT approximates. researchgate.netebi.ac.uk
These methods are computationally more demanding but are considered the "gold standard" for calculating accurate energies, reaction barriers, and non-covalent interaction energies. researchgate.net For a molecule like this compound, these methods can refine the understanding of its conformational preferences and the subtle electronic effects that govern its reactivity. For instance, accurate calculation of interaction energies is crucial when modeling the binding of the molecule to a biological target or a catalytic surface. researchgate.net
Composite methods, which combine high-level calculations on a model system with lower-level calculations on the full system, are often employed to achieve high accuracy with manageable computational resources. ebi.ac.uk The application of such methods provides benchmark data that can be used to validate the performance of more cost-effective DFT functionals for studying large-scale systems involving organophosphorus compounds. researchgate.net
Computational Elucidation of Reaction Mechanisms
Understanding how this compound reacts with other chemical species is crucial for applications ranging from materials science to environmental decontamination. Computational chemistry offers powerful tools to map out entire reaction pathways, identify key intermediates, and determine the energetics that govern the reaction rate.
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). Identifying the geometry and energy of the TS is paramount to understanding the reaction mechanism and predicting its rate. Computational methods can locate TS structures on the potential energy surface and calculate the activation energy (the energy difference between the reactants and the TS), which is the primary determinant of the reaction rate.
For reactions involving this compound, such as hydrolysis, locating the TS provides a snapshot of the bond-breaking and bond-forming processes. For example, in a nucleophilic attack on the phosphorus atom, the TS would feature a partially formed bond with the incoming nucleophile and a partially broken bond with the leaving group. DFT calculations are commonly used to determine the activation free energy barriers for such reactions. nih.gov Studies on the hydrolysis of nerve agents and their simulants have shown that DFT can accurately predict these barriers, allowing for a systematic investigation of how different substituents affect reactivity. nih.govcambridge.org
Table 2: Representative Calculated Activation Energies for Nucleophilic Attack on Organophosphorus Esters Note: This table is illustrative, showing typical activation energies (ΔG‡) in kcal/mol for the alkaline hydrolysis of various organophosphorus compounds, as determined by DFT calculations in published studies. nih.gov
| Compound | Nucleophile | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Sarin Simulant | OH⁻ | ~21.5 |
| Soman Simulant | OH⁻ | ~22.0 |
| VX Simulant | OH⁻ | ~24.0 |
| Generic Phosphate (B84403) Ester | CH₃O⁻ | ~25.8 |
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonds. NBO analysis provides insights into charge distribution, hybridization, and, crucially, donor-acceptor interactions (hyperconjugation) that stabilize the molecule.
For this compound, NBO analysis can quantify the delocalization of electron density from occupied orbitals (donors), such as lone pairs on the oxygen and sulfur atoms, into unoccupied antibonding orbitals (acceptors), like the P-O or P-C σ* orbitals. osti.gov The energy associated with these interactions (E⁽²⁾) indicates the strength of the delocalization and can reveal key factors governing the molecule's structure and reactivity. osti.gov A strong interaction between a lone pair and an adjacent antibonding orbital can suggest a predisposition for bond cleavage at that site. By analyzing the natural charges on each atom, NBO provides a more robust picture of the electrostatic potential than simpler methods, helping to predict sites for nucleophilic or electrophilic attack.
Computational modeling is instrumental in detailing the step-by-step mechanisms of nucleophilic attack on the phosphorus center of this compound. Such reactions are central to its degradation and detoxification.
Hydroxide (B78521) (OH⁻) Attack: The alkaline hydrolysis of organophosphorus esters is a well-studied process. Computational models show that the hydroxide ion attacks the electrophilic phosphorus atom, typically proceeding through a pentacoordinate transition state or intermediate. nih.gov For thiophosphonates like this compound, there are competing reaction pathways: cleavage of the P-O ester bond or the P-S bond. DFT calculations can determine the activation barriers for both pathways, revealing which is kinetically favored. For the related nerve agent VX, solvolysis with hydroxide leads to cleavage of both P-S and P-O bonds, though the P-S cleavage is dominant.
Hydroperoxide (HOO⁻) Attack: The hydroperoxide anion is a potent nucleophile, often referred to as an "alpha-effect" nucleophile, and is significantly more reactive than hydroxide in decontaminating organophosphorus agents. Theoretical studies on related compounds like TCDD and VX show that hydroperoxide is highly effective. For VX, reaction with the hydroperoxide anion leads to the exclusive and rapid cleavage of the P-S bond. Computational modeling can elucidate the reasons for this enhanced reactivity and selectivity by analyzing the transition state structures and interaction energies.
Fluoride (B91410) (F⁻) Attack: Fluoride is another highly effective nucleophile for degrading organophosphorus compounds, particularly those with a suitable leaving group. Computational studies can model the nucleophilic attack of the fluoride ion on the phosphorus center. This reaction typically proceeds via a nucleophilic substitution (S_N2-type) mechanism at the phosphorus atom, leading to the formation of a stable P-F bond and the displacement of the ethoxy group. DFT calculations can map the potential energy surface for this reaction, identifying the transition state and calculating the activation barrier, thereby predicting the reaction's feasibility and rate. For the nerve agent VX, fluoride has been shown to be a rapid and effective decontaminant.
Investigation of Intramolecular Sulfur Oxidation Processes
Computational studies have provided significant insights into the reaction mechanisms of organophosphorus compounds, including the process of intramolecular sulfur oxidation. While direct computational data specifically for this compound is not extensively documented in publicly available research, studies on analogous compounds, such as O,S-dimethyl methylphosphonothioate, offer a robust model for understanding these processes. acs.orgnih.gov
Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the energetics and pathways of such reactions. Research on the alkaline perhydrolysis of nerve agent simulants has shown that intramolecular sulfur oxidation is a highly favorable and kinetically accessible pathway. acs.orgnih.gov This process is crucial as it can lead to the detoxification of related toxic compounds. acs.orgnih.gov
The mechanism typically involves the nucleophilic attack at the phosphorus center, forming a pentavalent intermediate. This intermediate can then undergo an internal rearrangement where the sulfur atom is oxidized, often leading to the elimination of a sulfur-containing moiety. acs.orgnih.gov Computational models have demonstrated that this intramolecular sulfur oxidation pathway is significantly more exothermic and has a lower activation energy barrier compared to other competing reactions, such as P-O bond cleavage. acs.orgnih.gov
For a representative analogue, O,S-dimethyl methylphosphonothioate, theoretical calculations have quantified the energetics of the intramolecular sulfur oxidation. These findings are summarized in the table below.
Table 1: Calculated Energetics for the Intramolecular Sulfur Oxidation of a Model Organophosphorus Compound
| Reaction Step | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |
| Formation of Pentavalent Intermediate | DFT | Activation Energy | Low | acs.orgnih.gov |
| Intramolecular Sulfur Oxidation | DFT | Reaction Enthalpy | Extremely Exothermic | acs.orgnih.gov |
| P-O Bond Cleavage | DFT | Activation Energy | Energetically Uncompetitive | acs.orgnih.gov |
Note: This data is for the analogous compound O,S-dimethyl methylphosphonothioate and serves as a model for the processes expected in this compound.
These computational findings underscore the importance of the thiono-thiolo rearrangement and subsequent oxidation in the chemistry of O-alkyl alkylphosphonothioates. The preference for sulfur oxidation has significant implications for the environmental fate and decomposition pathways of these compounds.
Theoretical Prediction of Spectroscopic Parameters
The theoretical prediction of spectroscopic parameters is a powerful tool in the structural elucidation and characterization of chemical compounds. For this compound, computational methods, primarily based on Density Functional Theory (DFT), can be employed to predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. nih.govrsc.orgnih.gov
The accurate prediction of NMR spectra is particularly valuable. Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method, combined with a suitable DFT functional (e.g., B3LYP) and basis set, have become standard for calculating the NMR shielding tensors. nih.govnih.gov These shielding tensors can then be converted into chemical shifts that can be compared with experimental data. For complex molecules, these predictions can help assign specific resonances and confirm structural features. rsc.orgaminer.org Recent advancements have even integrated machine learning with DFT calculations to improve the accuracy of chemical shift predictions. rsc.org
Table 2: Illustrative Theoretically Predicted NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |
| ³¹P | P=S | 105 - 115 | The chemical shift is highly sensitive to the electronic environment of the phosphorus atom. |
| ¹H | P-CH₃ | 1.8 - 2.2 | Doublet due to coupling with ³¹P. |
| ¹H | O-CH₂-CH₃ | 3.9 - 4.3 | Quartet due to coupling with adjacent CH₃ protons and may show further coupling to ³¹P. |
| ¹H | O-CH₂-CH₃ | 1.2 - 1.5 | Triplet due to coupling with adjacent CH₂ protons. |
| ¹³C | P-CH₃ | 15 - 20 | |
| ¹³C | O-CH₂-CH₃ | 60 - 65 | |
| ¹³C | O-CH₂-CH₃ | 14 - 18 |
Note: These values are illustrative and represent a hypothetical outcome of DFT calculations based on known chemical shift ranges for similar organophosphorus compounds. The exact values can vary depending on the level of theory, basis set, and solvent effects considered in the calculation.
Similarly, theoretical calculations can predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound. These calculations help in assigning the observed vibrational bands to specific molecular motions, such as P=S stretching, P-O-C stretching, and various bending modes. nih.gov The comparison between theoretical and experimental spectra can provide a high degree of confidence in the structural assignment.
Environmental Degradation and Abiotic Fate of this compound
The environmental persistence and ultimate fate of this compound, an organophosphorus compound, are governed by a series of complex abiotic degradation processes. These processes, including hydrolysis, oxidation, photolysis, and adsorption to soil and sediment, dictate the compound's potential for transport and impact within various environmental compartments. Understanding these degradation pathways is crucial for assessing its environmental risk and developing effective remediation strategies.
Spectroscopic and Analytical Data
NMR Spectroscopy (¹H, ¹³C, ³¹P)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. Phosphorus-31 (³¹P) NMR is particularly informative, providing a distinct signal for the phosphorus atom in the phosphonothioate group. nih.gov
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight, as well as other fragment peaks resulting from the cleavage of bonds within the molecule. nih.gov
Infrared Spectroscopy
The infrared spectrum of this compound will exhibit characteristic absorption bands for the various functional groups present. These include stretching vibrations for the P=S, P-O-C, and C-H bonds.
Decontamination Chemistry and Environmental Remediation Strategies for O Methyl Ethylphosphonothioate Analogues
Nucleophile-Mediated Chemical Decontamination
Nucleophilic attack on the phosphorus center of O-Methyl ethylphosphonothioate analogues is a primary strategy for their decontamination. This process involves the cleavage of either the P-S or P-O ester bonds, leading to less toxic products.
Decontamination with Fluoride (B91410) Ions
Solid-supported fluoride reagents have proven effective for the solvent-free hydrolysis of organophosphorus compounds. researchgate.net Alumina-based powders, including potassium fluoride on alumina (B75360) (KF/Al₂O₃) and silver fluoride/potassium fluoride on alumina (AgF/KF/Al₂O₃), can facilitate the rapid degradation of agents like VX. researchgate.net When adsorbed on these surfaces, VX undergoes hydrolysis primarily at the P-S bond, yielding the non-toxic product Ethyl Methylphosphonic Acid (EMPA) in yields greater than 90%. researchgate.net A minor product, desethyl-VX, which is relatively toxic, is also formed but subsequently hydrolyzes to the non-toxic Methylphosphonic Acid (MPA). researchgate.net The reaction rates and the distribution of products are significantly influenced by the nature of the fluoride ions within the alumina matrix and its water content. researchgate.net
| Reagent Type | Key Findings | Major Degradation Products | Ref |
| Alumina-Supported Fluoride (e.g., KF/Al₂O₃) | Causes rapid, solvent-free hydrolysis of VX. | Ethyl Methylphosphonic Acid (EMPA) (>90%), desethyl-VX (<10%) | researchgate.net |
| Coordinatively Unsaturated Fluoride Ions (ECUF-KF/Al₂O₃) | Enhanced reactivity and faster hydrolysis rates compared to standard KF/Al₂O₃. | EMPA, Methylphosphonic Acid (MPA) from further hydrolysis of desethyl-VX. | researchgate.net |
Hydroxide (B78521) and Hydroperoxide-Driven Degradation
The degradation of this compound analogues can also be achieved using hydroxide and hydroperoxide ions.
Hydroxide-Driven Degradation: The reaction with concentrated aqueous sodium hydroxide initiates two competing solvolysis reactions: the cleavage of the P-O ester bond and the P-S ester bond. While P-S bond cleavage is the predominant pathway, the reaction is slow, and the cleavage of the P-O bond results in the formation of the toxic phosphonic thioester EA-2192. wikipedia.org Basic hydrolysis of VX is reported to yield about 22% of this toxic byproduct. acs.org
Hydroperoxide-Driven Degradation: In contrast, the hydroperoxide anion (OOH⁻), generated in situ from hydrogen peroxide and an activator like bicarbonate, offers a more effective decontamination pathway. acs.org This method, known as perhydrolysis, leads to the exclusive and rapid cleavage of the P-S bond, yielding non-toxic products and completely avoiding the formation of the toxic EA-2192. wikipedia.orgacs.org Solutions containing activated hydrogen peroxide are advantageous as they can be composed of non-toxic, non-corrosive, and environmentally benign food-grade materials. acs.org
Oxidative Decontamination Approaches and Reagent Efficacy
Oxidative methods provide a rapid means of decontaminating this compound analogues. The primary target for oxidation is the sulfur atom.
Reagents containing positive chlorine, such as N,N-dichlorovaleramide (NCV), have been shown to be highly effective. rsc.org In an acetonitrile-water medium, NCV reacts instantaneously with VX and its simulant, OSDEMP, to form non-toxic products. rsc.org The proposed mechanism involves an initial electrophilic attack by the positive chlorine (Cl⁺) on the lone pair of electrons of the sulfur atom. researchgate.net This leads to the formation of a sulfonium (B1226848) cation intermediate, which is then attacked by water at the phosphorus atom, causing the P-S bond to cleave and yielding products like ethyl methylphosphonic acid (EMPA). researchgate.net
Activated hydrogen peroxide solutions also serve as effective oxidative decontamination agents. acs.org While powerful oxidants like hypochlorite (B82951) can be non-selective, hydrogen peroxide can be tailored to selectively oxidize the sulfur atom to the non-vesicant sulfoxide. acs.org
| Oxidative Reagent | Target Compound(s) | Key Findings & Efficacy | Ref |
| N,N-dichlorovaleramide (NCV) | VX, O,S-diethyl methylphosphonothioate (OSDEMP) | Instantaneous reaction in acetonitrile-water; low-cost, stable reagent. | rsc.org |
| N,N-dichlorourethane | O,S-diethyl methyl phosphonothiolate (OSDEMP) | Effective decontamination at room temperature. | researchgate.net |
| Activated Hydrogen Peroxide | VX, HD (Sulfur Mustard) | Rapid, broad-spectrum decontamination; environmentally friendly; selective oxidation to sulfoxide. | acs.org |
| N-chloro hydantoin (B18101) (on polyurethane nanofibers) | 2-chloroethyl ethyl sulfide (B99878), demeton-S-methyl (simulants) | Functionalized nanofibers show decontamination potential against chemical warfare agent simulants. | researchgate.net |
Catalytic Degradation and Detoxification Methods
Catalytic systems, particularly those involving nanoparticles and functionalized materials, have emerged as a highly promising area for the detoxification of this compound analogues.
Metal-Organic Frameworks (MOFs) have garnered significant attention due to their high surface area and tunable structures. nih.gov For instance, the MOF-808, when combined with branched polyethyleneimine (BPEI), demonstrates high specificity in cleaving the P-S bond of the VX simulant, O,S-diethyl methylphosphonothioate, converting it to the non-toxic product EMPA. nih.gov
Metal oxide nanoparticles also exhibit catalytic activity. Cerium oxide (CeO₂), zirconium dioxide (ZrO₂), and copper oxide (CuO) nanoparticles can degrade organophosphates through catalytic hydrolysis. nih.gov The mechanism involves the organophosphate binding to the nanoparticle surface via its phosphoryl oxygen, followed by reaction with surface hydroxyl groups. nih.gov Other systems, like magnesium oxide-carbon (MgO@C) nanocomposites, generate reactive oxygen species that degrade the agent by cleaving phosphorus-oxygen bonds. nih.gov
Additionally, nanocomposite catalysts such as manganese dioxide nanoparticles on a silver-Y zeolite support have been evaluated for the decontamination of O,S-diethyl methyl phosphonothiolate, showing high efficiency in non-polar solvents. researchgate.net
Analysis of Degradation Products from Decontamination Processes
The comprehensive analysis of degradation products is crucial for verifying the efficacy of any decontamination strategy and ensuring that the resulting byproducts are non-toxic.
Studies on the degradation of VX in soil have identified Ethyl Methylphosphonic Acid (EMPA) and Methylphosphonic Acid (MPA) as the primary phosphorus-containing breakdown products. researchgate.net Similarly, the oxidative decontamination of VX with reagents like NCV also yields EMPA as a major product. researchgate.net Hydrolysis using fluoride-reagents produces mainly EMPA, with a small amount of desethyl-VX which further degrades to MPA. researchgate.net
Advanced analytical techniques are required to identify these products. While gas chromatography-mass spectrometry (GC-MS) is commonly used, it may not be suitable for all degradation products. rsc.org Packed capillary liquid chromatography-electrospray mass spectrometry (LC-ESI-MS) has proven to be a valuable alternative. nih.govcapes.gov.br This method allows for the direct analysis of aqueous samples with minimal risk of thermal decomposition and without requiring derivatization, enabling the detection of novel polar and higher-molecular-mass degradation products that are not observable with GC-MS. nih.govcapes.gov.brresearcher.life
| Decontamination Method | Key Degradation Products Identified | Analytical Technique(s) | Ref |
| Soil Degradation | Ethyl Methylphosphonic Acid (EMPA), Methylphosphonic Acid (MPA) | Not specified in abstract | researchgate.net |
| Hydrolysis (Fluoride Reagents) | EMPA, desethyl-VX, MPA | Solid-state NMR | researchgate.net |
| Oxidative (NCV) | EMPA | Gas Chromatography (GC), GC-MS, NMR Spectroscopy | rsc.orgresearchgate.net |
| General Degradation | Novel polar and high-molecular-mass products, compounds with P-CH₃ bond | Packed Capillary Liquid Chromatography-Electrospray Mass Spectrometry (LC-ESI-MS) | nih.govcapes.gov.br |
Future Research Trajectories in O Methyl Ethylphosphonothioate Chemistry
Development of Novel and Efficient Synthetic Methodologies
The synthesis of O-Methyl ethylphosphonothioate and related thiophosphonates is a cornerstone of research, with a continuous drive for improved efficiency, yield, and purity. scielo.br While traditional methods like the Michaelis-Arbuzov reaction are well-established for creating the phosphonate (B1237965) backbone, future research is exploring more novel approaches. scielo.br
One promising area is the refinement of thionation processes, where an oxygen atom in a phosphonate precursor is replaced with sulfur. The use of Lawesson's reagent is a common method for this conversion, and ongoing studies seek to optimize reaction parameters such as temperature, duration, and solvent choice to maximize yield. scielo.br Research using sealed, pressure tubes for these reactions represents an innovative approach to controlling the reaction environment. scielo.br
Furthermore, solid-phase synthesis protocols are being developed for creating chimeric oligonucleotides containing O-methylphosphonothioate linkages. mdpi.com This involves using nucleoside-O-methyl-(H)-phosphinates as monomers in H-phosphonate chemistry, followed by a sulfurization step to create the desired phosphonothioate bond. mdpi.com The development of robust protocols that can combine different chemistries, like H-phosphonate and phosphoramidite (B1245037) methods, will allow for the precise placement of these modifications within a larger molecule. mdpi.com
Table 1: Synthetic Methodologies for Phosphonothioates
| Method | Description | Key Reagents/Conditions | Research Focus |
|---|---|---|---|
| Michaelis-Arbuzov Reaction | Forms a carbon-phosphorus bond, creating the phosphonate precursor. scielo.br | Trialkyl phosphite (B83602), Alkyl halide. scielo.br | Foundational step for many syntheses. |
| Thionation | Converts a P=O bond to a P=S bond. scielo.br | Lawesson's reagent, Phosphorus pentasulfide. scielo.br | Optimizing reaction conditions (temperature, solvent) for higher yields. scielo.br |
| Solid-Phase Synthesis | Allows for the sequential building of oligonucleotides with specific phosphonothioate linkages. mdpi.com | Nucleoside-O-methyl-(H)-phosphinates, H-phosphonate chemistry, sulfurization agents. mdpi.com | Developing robust, combined chemical protocols for custom molecules. mdpi.com |
| Transester Process | A multi-step process used in the synthesis of related V-series agents, involving the transesterification of a phosphonite precursor with an aminoalcohol, followed by sulfurization. wikipedia.org | Methyl phosphonous dichloride, Ethanol (B145695), N,N-diisopropylaminoethanol, Sulfur. wikipedia.org | Understanding precursor synthesis for verification purposes. wikipedia.org |
Integration of Advanced Analytical Techniques for Enhanced Understanding
A deep understanding of this compound and its analogues relies on sophisticated analytical techniques capable of detecting and identifying these compounds and their degradation products, often at trace levels. nih.govdtic.mil Gas Chromatography-Mass Spectrometry (GC-MS) is a central technique in this field. nih.gov However, because the degradation products are often polar, nonvolatile phosphonic acids, derivatization is required to make them suitable for GC analysis. mdpi.comnih.gov
Future research will focus on refining these derivatization methods. Techniques such as methylation using diazomethane (B1218177) or trimethylsilyldiazomethane (B103560), and silylation using reagents like N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), are continually being optimized for efficiency and to minimize interfering side products. mdpi.comnih.gov
The integration of advanced instrumentation offers new frontiers. The use of comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) provides superior separation and identification of complex impurity profiles in precursors like methylphosphonothioic dichloride. rsc.org Coupling GC with inductively coupled plasma mass spectrometry (GC-ICPMS) allows for highly sensitive, element-specific detection of phosphorus, with detection limits in the low picogram range. nih.gov Furthermore, techniques like liquid chromatography-atmospheric pressure chemical ionization mass spectrometry (LC-APCI-MS) and tandem mass spectrometry are crucial for analyzing degradation products in various matrices. researchgate.net
Table 2: Advanced Analytical Techniques
| Technique | Application | Derivatization/Method | Key Findings/Future Direction |
|---|---|---|---|
| GC-MS | Analysis of the compound and its degradation products. nih.gov | Methylation (e.g., with diazomethane) or silylation to increase volatility. mdpi.comnih.gov | Improving derivatization efficiency and exploring new reagents. mdpi.com |
| GCxGC-TOFMS | Systematic impurity profiling of critical precursors. rsc.org | Chemometric analysis (PCA, oPLS-DA) to identify pathway-specific impurities. rsc.org | Enhancing forensic tracking of organophosphorus compounds. rsc.org |
| GC-ICPMS | Ultra-trace, element-specific detection of phosphorus-containing compounds. nih.gov | TBDMS derivatization of phosphonic acid degradation products. nih.gov | First application for chemical warfare agent degradation products, offering high precision. nih.gov |
| LC-MS/MS | Analysis of degradation products in aqueous and biological samples. researchgate.net | Atmospheric Pressure Chemical Ionization (APCI). researchgate.net | Identification of products from hydrolysis and other reactions in complex matrices. researchgate.net |
| ³¹P NMR | Monitoring reactions and validating degradation assays. scielo.bracs.org | Direct analysis. | Provides structural information and quantification in real-time. scielo.br |
Comprehensive Computational-Experimental Research Programs
The synergy between computational modeling and experimental analysis provides a powerful paradigm for investigating the chemistry of this compound. Future research will increasingly leverage this integrated approach to predict reaction mechanisms, understand molecular properties, and guide experimental design.
For instance, the alkaline perhydrolysis of V-series nerve agents has been studied by examining the ion-molecule reactions of a model compound, O,S-dimethyl methylphosphonothioate, in a mass spectrometer. nih.gov These experimental results, combined with theoretical calculations, revealed a key intramolecular sulfur oxidation pathway that is energetically favorable and explains the selective detoxification of the agent. nih.gov Such studies demonstrate how computational chemistry can elucidate complex, transient intermediates and reaction coordinates that are difficult to observe experimentally.
Atmospheric chemistry research also benefits from this dual approach. Relative rate methods are used experimentally to measure the reaction rate constants of compounds like O,S-dimethyl methylphosphonothioate with atmospheric oxidants such as OH radicals. acs.orgscispace.com Computational modeling can then be used to explore the reaction mechanisms and predict the formation of various products, providing a more complete picture of the compound's environmental fate. acs.org The combination of advanced analytical platforms like GCxGC-TOFMS with chemometric modeling represents another facet of this trend, enabling the differentiation of synthetic pathways based on subtle variations in impurity profiles. rsc.org
Exploration of Undiscovered Reaction Pathways and Derivatization Possibilities
While the primary toxic action of related organophosphorus agents is understood, the full scope of the reactivity of this compound and its analogues is still an area of active investigation. Research into their degradation and transformation is crucial for developing countermeasures and remediation technologies.
Studies on model compounds have identified several key reaction types. nih.gov These include:
Nucleophilic attack at phosphorus: This can lead to the cleavage of either the P-S or P-O bond. The hydroperoxide anion (HOO⁻), for example, selectively attacks the phosphorus center, leading to an intermediate that undergoes intramolecular sulfur oxidation and eliminates a nontoxic sulfur moiety. nih.gov Basic hydrolysis, in contrast, can lead to cleavage of the P-O bond, which may produce equally toxic products. nih.gov
Nucleophilic attack at carbon (Sₙ2): This reaction can result in the displacement of the thioalkoxy group. nih.gov
Oxidation: Chemical oxidation of the sulfur atom can occur, as demonstrated in metabolic studies and reactions with oxidizing agents. osti.gov
Future work will aim to fully characterize the intermediates and products of these reactions under various environmental and biological conditions. A significant part of this research involves derivatization, not just for analysis, but also to understand reactivity. mdpi.com The development of new derivatization strategies for the acidic degradation products (e.g., ethyl methylphosphonic acid) is critical for their detection via GC-MS and for understanding their persistence. mdpi.comnih.gov
Innovations in Environmental Remediation Technologies for Organophosphorus Compounds
The persistence and toxicity of organophosphorus compounds necessitate the development of effective and environmentally sound remediation technologies. mdpi.comnih.gov Future research is moving beyond simple physical removal or chemical neutralization toward advanced bioremediation and catalytic degradation strategies. nih.govmbl.or.kr
A key focus is the use of organophosphate-hydrolyzing enzymes. nih.govmbl.or.kr Enzymes such as Organophosphorus Hydrolase (OPH), OpdA, and phosphotriesterases (PTEs) can effectively break down these toxic compounds into less harmful metabolites. mdpi.comnih.gov Research is centered on several areas:
Enzyme Discovery and Engineering: Mining microbial sources for novel enzymes with broader substrate specificity or enhanced catalytic efficiency. mdpi.com Protein engineering and mutagenesis are being used to improve the performance of known enzymes against specific agents. mdpi.com
Immobilization and System Integration: To improve stability, reusability, and practicality, enzymes are being immobilized on various supports. doaj.org Integrating these immobilized enzymes into membrane technologies offers a synergistic system that combines catalytic degradation with filtration, suitable for continuous-flow water treatment. doaj.org
Advanced Materials: Nanostructured materials, particularly metal-organic frameworks (MOFs), are emerging as highly effective catalysts for the decomposition of organophosphorus compounds. acs.orgdoaj.org High-throughput screening methods are being developed to rapidly evaluate large libraries of MOFs to identify the most active candidates for degrading V-series agents and their simulants. acs.org The incorporation of materials like carbon nanotubes into enzyme-membrane systems is also being explored to enhance catalytic activity. doaj.org
These innovative approaches promise to deliver more efficient, scalable, and sustainable solutions for the detoxification of areas contaminated with organophosphorus compounds. doaj.org
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation | Chemical Formula | Role/Significance |
|---|---|---|---|
| This compound | - | C₃H₉O₂PS | Subject of the article. |
| O,O'-diethyl methylphosphonothioate | DEMPS | C₅H₁₃O₂PS | Thiophosphonate studied for synthesis optimization. scielo.br |
| O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate | VX | C₁₁H₂₆NO₂PS | A potent V-series nerve agent; its chemistry and degradation are widely studied. wikipedia.orgresearchgate.netnih.gov |
| Ethyl methylphosphonic acid | EMPA | C₃H₉O₃P | A primary, non-toxic degradation product of VX. nih.govresearchgate.net |
| Methylphosphonic acid | MPA | CH₅O₃P | A further degradation product of many organophosphorus agents. nih.govresearchgate.net |
| O,S-dimethyl methylphosphonothioate | OSDMMP | C₃H₉O₂PS | A model compound used to study the atmospheric and reaction chemistry of related agents. nih.govacs.org |
| Lawesson's Reagent | LR | C₁₄H₁₄O₂P₂S₄ | A thionating agent used in synthesis. scielo.br |
| Diazomethane | DM | CH₂N₂ | A methylating agent used for derivatization in analytical chemistry. mdpi.com |
| N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | C₈H₁₈F₃NOSi | A silylating agent for derivatization. nih.gov |
| Organophosphorus Hydrolase | OPH | - | An enzyme used in bioremediation. mdpi.commbl.or.kr |
| O-Ethyl methylphosphonothioic acid | EMPTA | C₃H₉O₂PS | A precursor in the synthesis of nerve agents like VX. wikipedia.org |
Q & A
Q. How can raw data from this compound studies be archived to comply with FAIR principles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
